ジクロロ(エチレンジアミン)白金(II)

概要

説明

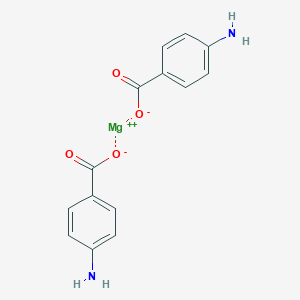

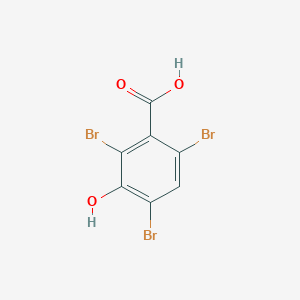

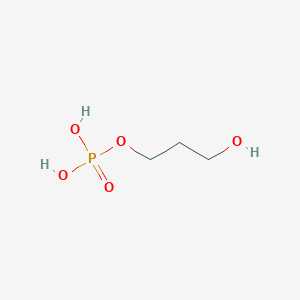

Dichloro(ethylenediamine)platinum(II), commonly known as cisplatin, is a chemotherapy drug used to treat a variety of cancers. It is a coordination complex composed of a platinum atom bound to two chloride ions and two ethylenediamine molecules. Cisplatin has been in clinical use since the 1970s and is one of the most commonly used chemotherapeutic agents. Cisplatin works by damaging the DNA of cancer cells, preventing them from replicating and leading to their death.

科学的研究の応用

抗がん剤

Pt(en)Cl2は抗がん剤シスプラチンに関連しています . シスプラチンは、精巣がん、卵巣がん、膀胱がん、肺がんなどのさまざまな種類のがんの治療に使用される化学療法薬です。この薬は、がん細胞のDNAに干渉し、細胞の分裂と成長を阻害することで機能します。

DNA結合部位の好み

Pt(en)Cl2のDNA結合部位の好みについての研究が行われています . この化合物がDNAとどのように相互作用するかを理解することは、その作用機序に関する貴重な洞察を提供し、新しい薬剤の開発に役立ちます。

加水分解研究

Pt(en)Cl2は、エレクトロスプレー質量分析と密度汎関数理論による加水分解を調査する研究で使用されてきました . これらの研究は、Pt(en)Cl2および関連する配位錯体の加水分解を理解するのに役立ち、金属ベースの薬剤の合理的な設計に不可欠です。

鉄と銅の輸送の変更

研究では、非がん細胞とがん細胞の両方で、鉄と銅の輸送を変化させるPt(en)Cl2の役割が調査されています . これは、鉄と銅の代謝に関連する疾患の治療のための新しい治療戦略につながる可能性があります。

置換反応

Pt(en)Cl2の逐次反応の速度論と平衡が研究されています . これらの研究は、この化合物の反応性に関する貴重な情報を提供し、さまざまな化学的用途に役立ちます。

化学反応における触媒

Pt(en)Cl2は、特定の化学反応で触媒として作用することができます . 触媒は、反応のエネルギー障壁を下げることで化学反応の速度を上げる物質であり、多くの工業プロセスにおいて不可欠です。

作用機序

Target of Action

Dichloro(ethylenediamine)platinum(II) primarily targets the respiratory system . It is often used as a catalyst precursor in industry, and it also serves as a starting reactant for some anti-cancer platinum compounds .

Mode of Action

It is hypothesized that platinum utilizes transporters for other metals to enter the cell .

Biochemical Pathways

It is known to be used as a catalyst in organic synthesis, such as hydrogenation reactions and selective oxidations . It can also be used in the preparation of homogeneous catalysts, for example, in organic synthesis to catalyze asymmetric reductions and asymmetric catalytic reactions .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The cellular pharmacology of Dichloro(ethylenediamine)platinum(II) has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells . The exposure of the compound significantly affected the platinum accumulation in these cells .

Action Environment

Dichloro(ethylenediamine)platinum(II) is generally stable under normal conditions, but it may decompose when exposed to high temperatures or in contact with oxidizing agents, releasing toxic hydrogen chloride gas . It should be stored in a sealed container, away from heat and fire sources . The compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.

Safety and Hazards

Dichloro(ethylenediamine)platinum(II) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

Dichloro(ethylenediamine)platinum(II) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Dichloro(ethylenediamine)platinum(II) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dichloro(ethylenediamine)platinum(II) is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Dichloro(ethylenediamine)platinum(II) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dichloro(ethylenediamine)platinum(II) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dichloro(ethylenediamine)platinum(II) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Dichloro(ethylenediamine)platinum(II) is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Dichloro(ethylenediamine)platinum(II) and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

dichloroplatinum;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABILRJNNFCPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14096-51-6 | |

| Record name | Dichloro(ethylenediamine)platinum(II) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(ethylenediamine)platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)